molecular formula C9H7N B1585062 4-Cyanostyrene CAS No. 3435-51-6

4-Cyanostyrene

Cat. No. B1585062
CAS RN: 3435-51-6
M. Wt: 129.16 g/mol
InChI Key: SNTUCKQYWGHZPK-UHFFFAOYSA-N
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Description

4-Cyanostyrene is an aromatic hydrocarbon compound that belongs to the class of aromatic compounds called styrenes . It is a colorless solid that readily dissolves in most organic solvents . It serves as a vital monomer in the synthesis of polystyrene polymers .


Synthesis Analysis

4-Cyanostyrene is used as an intermediate in organic synthesis . It is used in the preparation of poly(4-cyanostyrene) polymer, which is a macromolecular device having nanoscale order and finds a wide range of potential applications . A new approach to the synthesis of well-defined homopolymers of 4-cyanostyrene (4CNS) via anionic polymerization using high vacuum techniques is described .


Molecular Structure Analysis

The molecular structure of 4-Cyanostyrene is C9H7N . It is a part of the class of aromatic compounds called styrenes .


Chemical Reactions Analysis

4-Cyanostyrene is a versatile compound that has demonstrated its worth as an active material in the fabrication of electronic devices . It is also used as a reagent in the synthesis of various organic compounds . It is hypothesized to function as a nucleophile, suggesting its capacity to react with electron-rich species like carbonyl compounds and aromatic rings .

Scientific Research Applications

Antibacterial Applications

4-Cyanostyrene is used in the creation of poly (4-cyanostyrene)@silver@polylysine nanocomposites, which have shown highly effective antibacterial activity . These nanocomposites can destroy biofilms and eradicate bacteria, making them significant in the field of antibacterial applications .

Biofilm Breakage

Poly (4-cyanostyrene) with biological silent Raman imaging capacity can illustrate the relationship between antibacterial efficiency and biofilm breakage . This makes it a valuable tool in understanding and combating biofilm-related issues .

Polymer Chain Structure Study

4-Cyanostyrene is used in the construction of different polymer chain structures to study π-π interactions between polymer and reduced graphene oxide . This comparative study can be useful for selecting appropriate interaction groups, as well as suitable monomers, to prepare high-performance nanocomposites .

Organic Synthesis

4-Cyanostyrene is used as an intermediate in organic synthesis . It is used in the preparation of poly (4-cyanostyrene) polymer, which is a macromolecular device having nanoscale order and finds a wide range of potential applications .

Anionic Polymerization

4-Cyanostyrene is used in the synthesis of well-defined homopolymers via anionic polymerization . This new approach to the synthesis of homopolymers of 4-cyanostyrene (4CNS) can be applied to the synthesis of P4CNS-based homopolymers and copolymers of various molecular architectures .

Mechano-responsive Properties

Cyanostyrene derivatives are used to systematically examine the relation between mechano-responsive properties and crystal packing structures . This study provides valuable insights into the mechano-responsive properties of these materials .

Mechanism of Action

Safety and Hazards

4-Cyanostyrene is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It should be stored in a well-ventilated place and kept container tightly closed .

Future Directions

4-Cyanostyrene has shown potential in antibacterial applications . A new type of nanocomposites (denoted as poly(4-cyanostyrene)@silver@polylysine) is proposed, in which polylysine (PLL) could rapidly capture the biofilms and exhibit excellent antibacterial efficacy together with decorated silver (Ag) nanoparticles (NPs) through the charge effect and Ag+ release . This novel method is anticipated to perform as a simple yet effective tool for fast and sensitive bacteria counting and killing .

properties

IUPAC Name

4-ethenylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N/c1-2-8-3-5-9(7-10)6-4-8/h2-6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTUCKQYWGHZPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

24936-57-0
Record name Benzonitrile, 4-ethenyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24936-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60187922
Record name Benzonitrile, 4-ethenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60187922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyanostyrene

CAS RN

3435-51-6
Record name 4-Ethenylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3435-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 4-ethenyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, 4-ethenyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Cyanostyrene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the unique characteristics of 4-Cyanostyrene in anionic polymerization compared to other styrene derivatives?

A1: 4-Cyanostyrene stands out due to its electron-withdrawing cyano group, which enhances its reactivity in anionic polymerization. This allows for the creation of well-defined polymers with controlled molecular weights and narrow distributions [, , ]. This control is crucial for tailoring polymer properties and enabling the synthesis of block copolymers with distinct segments. For instance, researchers have successfully synthesized block copolymers of 4-Cyanostyrene with styrene, isoprene, 2-vinylpyridine, and tert-butyl methacrylate [].

Q2: How does the presence of the cyano group in 4-Cyanostyrene influence its polymerization behavior?

A2: The electron-withdrawing nature of the cyano group in 4-Cyanostyrene increases its reactivity towards nucleophilic attack, making it highly suitable for anionic polymerization. This characteristic allows for controlled chain growth and the formation of living polymers, enabling the synthesis of polymers with specific chain lengths and narrow molecular weight distributions [].

Q3: How does 4-Cyanostyrene contribute to the development of advanced materials?

A3: 4-Cyanostyrene serves as a building block for nitrogen-doped nanocarbons []. By incorporating 4-Cyanostyrene into a silica framework and utilizing the cyano group for crosslinking via the Pinner reaction, researchers can create a 3D interconnected network. Upon carbonization and silica removal, a porous nitrogen-doped nanocarbon material with a high surface area emerges, showcasing promise for applications like energy storage and catalysis [].

Q4: Can you elaborate on the use of 4-Cyanostyrene in synthesizing nanocomposites for antibacterial applications?

A4: 4-Cyanostyrene plays a crucial role in developing nanocomposites that exhibit potent antibacterial activity []. Researchers have created poly(4-Cyanostyrene)@silver@polylysine nanocomposites, where polylysine effectively captures biofilms and silver nanoparticles provide robust antibacterial action []. The 4-Cyanostyrene component, with its inherent Raman imaging capability, allows for the visualization and understanding of the nanocomposite's interaction with bacteria and biofilms, highlighting its multifaceted role in combating bacterial infections.

Q5: How do computational chemistry methods contribute to understanding the properties and behavior of 4-Cyanostyrene?

A5: Computational chemistry tools, like Hartree-Fock (HF) and Density Functional Theory (DFT), provide valuable insights into the molecular characteristics of 4-Cyanostyrene []. Researchers have employed these methods to optimize the molecule's geometry and accurately predict its infrared vibrational frequencies. These calculated frequencies, after correlation with experimental data, provide a deeper understanding of the molecule's vibrational modes and structural properties [].

Q6: Beyond its use in polymers and nanocomposites, what other applications does 4-Cyanostyrene have?

A6: 4-Cyanostyrene's ability to chelate metal ions, particularly actinides, is being investigated for nuclear waste remediation []. Researchers are exploring the use of amidoxime-functionalized poly(HIPE)s derived from 4-Cyanostyrene for the selective uptake of thorium (Th4+) from aqueous solutions, showing promise for the development of efficient and selective separation technologies for nuclear waste management [].

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